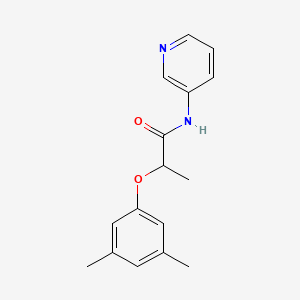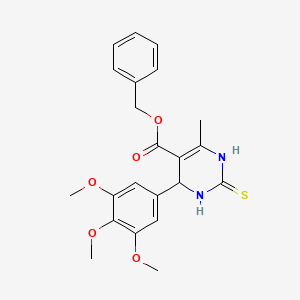![molecular formula C22H18N2O5 B4052320 3-({3-(2-furyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B4052320.png)
3-({3-(2-furyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid
Overview
Description
3-({3-(2-furyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid is a useful research compound. Its molecular formula is C22H18N2O5 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.12157168 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclisation and Transformation into Benzofuran Derivatives
The study by Abdel‐Wahhab and El-Assal (1968) focused on the cyclisation of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid to methyl 4-acetoxybenzofuran-6-carboxylate, transforming into 4-methoxybenzofuran. This transformation showcases the compound's utility in synthesizing benzofuran derivatives, which are crucial in organic synthesis and potentially in pharmaceuticals (Abdel‐Wahhab & El-Assal, 1968).
Anti-malarial Agent Development
Wiesner et al. (2003) developed a [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a novel lead for anti-malarial agents. The study indicated the importance of substituents for the acyl residue in the benzophenone core, contributing to the development of potent anti-malarial drugs (Wiesner et al., 2003).
Enhanced Activity of Thermolysin
Inouye, Lee, and Tonomura (1996) investigated how salts enhance the activity of thermolysin in hydrolyzing N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide and other substrates. Their findings provide insights into enzyme activation by salts, which could have implications for enzymology and biocatalysis (Inouye, Lee, & Tonomura, 1996).
Synthesis of Liquid Crystalline Polymers
Saminathan and Pillai (2000) synthesized liquid crystalline polymers with cross-linked network structures containing azobenzene mesogens, demonstrating the application of furyl compounds in creating materials with unique optical and electronic properties. This research contributes to the development of advanced materials for displays and photonic devices (Saminathan & Pillai, 2000).
Glass Fiber Reinforced Composites Fabrication
Raval, Patel, and Vyas (2002) discussed synthesizing and characterizing composites from 2,3-epoxypropyl 3-(2-furyl)acrylate and acrylonitrile, emphasizing the compound's utility in creating reinforced materials with potential applications in aerospace, automotive, and construction (Raval, Patel, & Vyas, 2002).
Properties
IUPAC Name |
3-[[(E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-14-7-9-15(10-8-14)20(25)24-19(13-18-6-3-11-29-18)21(26)23-17-5-2-4-16(12-17)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNRZOGUZXKPDE-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4052247.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4052262.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B4052268.png)
![2-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzamide](/img/structure/B4052276.png)
![N-CYCLOPROPYL-5-[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4052291.png)

![N-benzyl-N-(cyclobutylmethyl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4052307.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4052334.png)
![methyl {3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4052345.png)
![Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B4052350.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine](/img/structure/B4052355.png)
![ethyl 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4052361.png)
